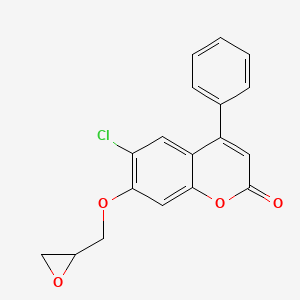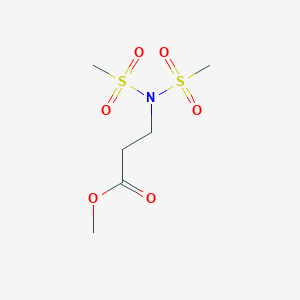
5-methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “5-methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several heterocyclic rings, including a thiazole and a triazole ring. Thiazole is a five-membered ring with one sulfur atom and one nitrogen atom. Triazole is a five-membered ring with three nitrogen atoms. Both of these rings are common in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole and triazole rings in separate steps, followed by their connection via a carbon-carbon bond. The carboxylic acid group could be introduced in the final step of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and triazole rings, as well as the carboxylic acid group. The presence of these functional groups would likely result in a highly polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
As an organic compound containing multiple heterocycles and a carboxylic acid group, this molecule could participate in a variety of chemical reactions. The thiazole and triazole rings might undergo substitution reactions, while the carboxylic acid could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the heterocyclic rings would likely make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Triazole Derivatives
5-Methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid belongs to the class of 1,2,3-triazoles, which are known for their versatility in chemical synthesis. They can be synthesized using various methods such as the organocatalytic azide-aldehyde [3 + 2] cycloaddition reaction, offering pathways to create diverse triazole derivatives for further research applications.
Antibacterial Agents
Thiazole derivatives have shown promise as antibacterial agents. Given that our compound of interest contains a thiazolyl moiety, it may be researched for its potential antibacterial activity against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Anticancer Drug Design
The thiazole nucleus is a common feature in several clinically used anticancer medicines like dabrafenib and dasatinib. The presence of both triazole and thiazole rings in the compound suggests it could be a candidate for anticancer drug design and research .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c1-4-5(6(12)13)9-10-11(4)7-8-2-3-14-7/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASXTNWTFRDDCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)

![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)





